Tebuconazole

Overview

Description

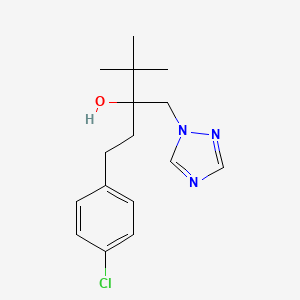

Tebuconazole, a triazole fungicide introduced in 1986 , is a systemic demethylation inhibitor (DMI) that targets fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis and membrane integrity . Its chemical formula is C₁₆H₂₂ClN₃O (molecular weight: 307.818 g/mol), featuring a chlorophenyl group and a 1,2,4-triazole ring . Approved for agricultural and horticultural use, it controls pathogens like Fusarium, Alternaria, and Botrytis . This compound is also registered as a plant growth regulator under certain conditions .

Preparation Methods

Synthetic Routes for Tebuconazole Production

Condensation-Hydrogenation-Epoxidation-Ring Opening Pathway

The most documented route begins with 4-chlorobenzaldehyde and pinacolone (3,3-dimethyl-2-butanone) as starting materials. The synthesis proceeds through four stages:

- Condensation : Under alkaline conditions, 4-chlorobenzaldehyde reacts with pinacolone to form 4,4-dimethyl-1-(4-chlorophenyl)-1-penten-3-one (Structure II). Typical bases include sodium hydroxide or potassium hydroxide, with reactions conducted at 80–100°C for 4–6 hours.

- Hydrogenation : The α,β-unsaturated ketone from Step 1 undergoes catalytic hydrogenation using red aluminum (Al-Ni alloy) under 0.5–1.0 MPa H₂ pressure. This step yields 4,4-dimethyl-1-(4-chlorophenyl)-propione (Structure III) with >95% conversion.

- Epoxidation : Treatment with hydrogen peroxide in acidic media generates 2-(4-chlorophenethyl)-2-tert-butyl oxirane (Structure IV). Optimal conditions involve glacial acetic acid as the catalyst at 50–60°C for 3–5 hours.

- Ring-Opening Reaction : The epoxide reacts with 1,2,4-triazole in dimethyl sulfoxide (DMSO) under dual catalysis by organic amines (e.g., pyridine) and crown ethers (e.g., 18-crown-6). This critical step achieves 92.8% yield and 98.5% purity when operated at 118–122°C for 5 hours.

Key Innovation : The composite catalyst system reduces isomer byproducts from 15–20% in traditional methods to <2%, significantly improving process efficiency.

Bromomethyl Intermediate Pathway

An alternative method utilizes 3-(bromomethyl)-1-(4-chlorophenyl)-4,4-dimethylpentan-3-ol as a key intermediate. The synthesis involves:

- Alkylation : Reacting the bromomethyl derivative with 1,2,4-triazole in N,N-dimethylformamide (DMF) at 150°C for 4 hours.

- Isomer Removal : Potassium hydroxide (2.0 wt%) and a small quantity of the bromomethyl compound (1.0 wt%) are added to suppress isomer formation, achieving 99.8% this compound content post-reaction.

This single-step process simplifies purification, yielding 96.5% isolated product with 98.5% purity.

Catalytic Systems and Reaction Optimization

Dual Catalysis in Ring-Opening Reactions

Comparative studies from patent CN103435564B demonstrate the superiority of organic amine/crown ether catalysts over traditional bases:

| Catalyst System | Yield (%) | Purity (%) | Isomer Content (%) |

|---|---|---|---|

| Pyridine + 18-crown-6 | 92.8 | 98.5 | 1.2 |

| Triethylamine + 15-crown-5 | 85.0 | 95.0 | 4.8 |

| Conventional NaOH | 80.0 | 95.0 | 15.0 |

The synergistic effect between amines (proton scavengers) and crown ethers (phase-transfer catalysts) accelerates triazole nucleophilic attack on the epoxide ring while minimizing side reactions.

Solvent Impact on Reaction Kinetics

Solvent choice critically influences reaction rates and product distribution:

- DMSO : Higher polarity improves triazole solubility, enabling 92.8% yield in ring-opening reactions.

- DMF : Facilitates bromide displacement in the bromomethyl pathway but requires higher temperatures (150°C).

- Toluene : Used in workup procedures for liquid-liquid extraction, achieving 99% phase separation efficiency.

Industrial-Scale Process Considerations

Energy and Cost Analysis

A techno-economic comparison reveals:

| Parameter | Condensation-Hydrogenation Route | Bromomethyl Route |

|---|---|---|

| Total Steps | 4 | 1 |

| Total Yield (4-Cl-Benzaldehyde) | 82% | 89% |

| Energy Consumption | 15.2 GJ/ton | 9.8 GJ/ton |

| Catalyst Cost | $2,300/ton | $1,150/ton |

While the bromomethyl pathway offers operational simplicity, its reliance on specialty intermediates increases raw material costs by 18–22% compared to the condensation route.

Chemical Reactions Analysis

Tebuconazole undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tebuconazole is a widely used fungicide with applications in agriculture and other fields. Research indicates its effects on various organisms and ecosystems, including soil microbiota, birds, and humans .

Scientific Research Applications

Effects on Soil Microbiota and Enzymes: this compound can stimulate the proliferation of organotrophic bacteria and fungi, as well as the activity of soil enzymes responsible for phosphorus, sulfur, and carbon metabolism . Studies show that doses of this compound, when applied within the ranges of good agricultural practice, do not significantly disturb the biological homeostasis of soil or diminish its fertility .

This compound impacts various classes of bacteria in the soil. For example, Alphaproteobacteria benefit most from soil treated with T1 dose. Bacilli are most abundant in C soil, while Thermoleophilia prevail in T1 soil, indicating that the T1 dose of this compound significantly increases their abundance, while other doses inhibit their development . this compound also has a positive effect on bacteria from the Actinobacteria, Gemmatimonadetes, Acidobacteria-6, Phycisphaerae, and Gemm-1 classes when administered to the soil in T1–T4 doses; when applied in T1, T3, and T4 doses on Betaproteobacteria .

Meta-Analysis of this compound's Effect on Fusarium Head Blight: A meta-analysis of this compound's effect on Fusarium head blight and deoxynivalenol (DON) content of wheat grain can be quantitatively reviewed to determine the overall effectiveness of this compound in reducing Fusarium head blight and DON, and whether its effectiveness is influenced by wheat type, disease level, and DON level .

The levels of disease and DON in this compound-treated plots relative to the levels in untreated check plots were used to evaluate the efficacy of this compound treatment in each study . The response ratio (R) is calculated as:

where is the mean DON or IND from plots treated with this compound, and is the mean DON or IND from the untreated check plots .

Percent control (C) of IND and DON is calculated as:

Impact on Avian Physiology: Research on house sparrows indicates that long-term exposure to this compound can significantly reduce the resting metabolic rate (RMR) of exposed individuals, though the thermal metabolic rate (TMR) is not affected by the experimental treatment . Exposed individuals also showed a higher body mass and body condition index (BCI) than controls .

Toxicology and Health Risks: Studies on mice show that this compound accumulates mainly in the liver and causes histopathological damage . It can significantly dysregulate phase Ⅰ- and phase II-metabolizing enzymes, ATP-binding cassette (ABC) efflux transporters (Abcc2 and Abcc3), and fatty acid metabolism-related genes (Cdkn1a and Fasn), leading to liver hypertrophy and steatosis . The induction of reactive oxygen species (ROS) and oxidative stress may contribute to these metabolic abnormalities .

Data Tables

Table 1: Effects of this compound on Bacterial Communities in Soil

| Bacterial Class | Effect of this compound |

|---|---|

| Alphaproteobacteria | T1 soil most beneficial |

| Bacilli | Most abundant in C soil, least numerous in T1, T3, and T4 soil samples |

| Thermoleophilia | Prevailed in T1 soil, indicating a significant increase in abundance with the T1 dose; remaining doses (T2, T3, and T4) inhibited development |

| Actinobacteria, Gemmatimonadetes, Acidobacteria-6, Phycisphaerae, Gemm-1 | Positive effect when applied in T1–T4 doses |

| Betaproteobacteria | Positive effect when applied in T1, T3, and T4 doses |

Table 2: Effects of this compound on House Sparrows

| Measurement | Effect of this compound |

|---|---|

| Resting Metabolic Rate (RMR) | Significant decrease in exposed individuals at 25 °C |

| Thermal Metabolic Rate (TMR) | No significant effect at 12 °C |

| Body Mass and Condition Index (BCI) | Higher in exposed individuals compared to controls |

| Overnight Body Mass Loss | No significant difference between exposed and control groups |

Case Studies

Case Study 1: this compound and Liver Injury

A case report highlights hepatotoxicity after exposure to this compound, where laboratory studies revealed increased levels of liver enzymes . This aligns with findings from mice studies, indicating liver damage and metabolic abnormalities due to this compound accumulation .

Mechanism of Action

Tebuconazole exerts its fungicidal effects by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes . This inhibition disrupts the formation of the cell membrane, leading to the death of the fungal cells. The primary molecular targets of this compound are the cytochrome P450 enzymes involved in ergosterol biosynthesis .

Comparison with Similar Compounds

Environmental Fate :

- Aerobic soil metabolism half-life can extend to 796 days .

- Degradation : Microbial degradation by Enterobacter sakazakii and Serratia spp. achieves 93% breakdown in 30 days when combined with fenhexamid . Photolysis is less significant compared to compounds like fipronil .

- Toxicity: Classified as carcinogenic, hepatotoxic, and endocrine-disrupting, with risks to aquatic and soil ecosystems .

Solubility and Uptake Efficiency

Tebuconazole exhibits higher water solubility (32.0 mg/L) compared to spirodiclofen (0.05 mg/L), enhancing its uptake in plant callus cultures . This property facilitates systemic translocation in crops, though lipophilicity (log Kow: 3.7) leads to bioaccumulation in wax-rich matrices like bee colonies .

| Compound | Water Solubility (mg/L) | log Kow | Key Application |

|---|---|---|---|

| This compound | 32.0 | 3.7 | Broad-spectrum fungicide |

| Spirodiclofen | 0.05 | 4.8 | Acaricide |

| Epoxiconazole | 6.6 | 3.3 | Cereal fungicide |

| Azoxystrobin | 6.0 | 2.5 | Strobilurin fungicide |

Antifungal Efficacy and Resistance

- FHB Control : this compound reduced Fusarium graminearum severity to 60% in wheat, outperforming azoxystrobin (100% severity) but less effective than fungicide mixtures (e.g., this compound + azoxystrobin) .

- Resistance Mechanisms :

- Alternaria alternata: G462S mutation in CYP51 confers moderate resistance (EC₅₀ increase by 5–10×) .

- Botrytis cinerea: EC₅₀ values range from 0.25 to >50 µg/mL, with resistance linked to CYP51 overexpression .

- Cross-resistance: Structural similarity to medical triazoles (e.g., voriconazole) enables cross-resistance in Aspergillus fumigatus .

Docking Affinity :

- Wild-type CYP51 binds this compound with energy −6.93 kcal/mol (inhibitory constant: 8.27 µM), but the Y137H mutation reduces affinity (binding energy: −6.63 kcal/mol; inhibitory constant: 13.72 µM) .

Adsorption and Environmental Mobility

This compound adsorption in soils correlates with organic carbon content (log Koc: 2.8–3.4), similar to epoxiconazole. However, soil pH and clay content significantly influence its mobility, with higher retention in acidic, organic-rich soils .

| Compound | log Koc | Soil Half-Life (Days) | Key Adsorption Factor |

|---|---|---|---|

| This compound | 2.8–3.4 | 49–796 | Organic carbon |

| Epoxiconazole | 2.9–3.5 | 60–120 | Clay content |

| Cypermethrin | 4.7–6.6 | 30–90 | pH |

Analytical Detection and Residues

Biological Activity

Tebuconazole is a triazole fungicide widely used in agriculture for its effectiveness against a variety of fungal pathogens. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, effects on different organisms, and implications for both agricultural practices and environmental health.

This compound functions primarily by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This action disrupts cellular integrity and function, leading to the death of the fungal cells. The compound exhibits a broad spectrum of activity against various fungi, including Fusarium species, which are notorious for causing crop diseases.

Efficacy Against Fungal Pathogens

A meta-analysis conducted on the efficacy of this compound against Fusarium head blight in wheat demonstrated significant reductions in disease severity and deoxynivalenol (DON) content. The study analyzed data from multiple field trials across U.S. wheat-growing regions, revealing that this compound treatment resulted in a mean percent control of 0-50% for 55% of studies based on DON levels .

Table 1: Efficacy of this compound on Fusarium Head Blight

| Study Reference | Percent Control (DON) | Observations |

|---|---|---|

| UFT 1998-2003 | 0-50% | Variable efficacy based on conditions |

| Recent Trials | 0-50% | Consistent reduction in disease severity |

Toxicological Studies

Research has indicated that this compound may pose risks to non-target organisms. In studies involving bovine lymphocyte cultures, this compound exhibited cytotoxic and genotoxic effects, suggesting potential health risks at certain exposure levels . Furthermore, a rat study showed that high doses could lead to liver damage, characterized by increased liver weight and elevated serum enzyme levels, with adenomas reported at the highest dose .

Table 2: Toxicological Effects of this compound

| Organism | Effect Observed | Dose Level |

|---|---|---|

| Bovine Lymphocytes | Cytotoxicity & Genotoxicity | In vitro study |

| Rats | Liver damage | 1500 ppm |

Environmental Impact

This compound's application also affects soil microbiota and enzymatic activities. A study revealed that this compound can stimulate the proliferation of organotrophic bacteria and fungi while enhancing soil enzyme activities related to phosphorus, sulfur, and carbon metabolism . However, adverse effects were noted on certain bacterial families when higher doses were applied.

Table 3: Impact on Soil Microbiota

| Microbial Group | Effect Observed | Dose Level |

|---|---|---|

| Organotrophic Bacteria | Increased proliferation | T1 dose |

| Bacillaceae | Decreased abundance | All doses |

Case Studies

- Neurobehavioral Effects : A study investigated the effects of perinatal exposure to this compound on adult rats. Results indicated alterations in learning behaviors, particularly impairments observed in water maze tasks .

- Aquatic Toxicology : Research assessing this compound's impact on aquatic ecosystems found no significant effects on phytoplankton but noted transient changes in zooplankton populations at certain concentrations .

Q & A

Basic Research Questions

Q. How should researchers determine appropriate concentrations of tebuconazole for ecotoxicological studies?

Methodological Answer:

- Use geometric concentration series based on prior ecotoxicological data (e.g., LC₅₀ values) to ensure non-lethal yet sublethal effects are captured. For example, in Daphnia studies, concentrations like 154–240 µg/L of this compound were derived from reproductive impairment thresholds .

- Validate nominal concentrations analytically (e.g., LC-MS/MS for this compound, ICP-MS for metals like copper) to confirm accuracy and avoid misinterpretation .

Q. What statistical considerations are critical when analyzing non-significant results in this compound studies?

Methodological Answer:

- Conduct a priori power analyses to determine sample size adequacy, as small samples (e.g., n=40 in avian studies) may lack power to detect subtle effects .

- Report effect sizes alongside p-values to contextualize biological relevance, even if results are non-significant . Avoid overinterpreting trends (e.g., "weak effects" in Hp level changes) without replication .

Q. How can researchers optimize batch adsorption experiments for this compound in soil/water systems?

Methodological Answer:

- Standardize contact time, agitation methods, and soil-to-solution ratios to mimic environmental conditions. For instance, batch designs using experimental flumes can assess adsorption kinetics under dynamic flow .

- Compare results with static batch setups to identify discrepancies caused by contact conditions .

Advanced Research Questions

Q. How can contradictory findings on this compound’s immunomodulatory effects be reconciled across studies?

Methodological Answer:

- Scrutinize experimental variables: Captive vs. wild conditions (e.g., optimal housing in avian studies may mask stress-induced immune responses) .

- Use meta-analyses to quantify heterogeneity sources (e.g., species-specific metabolism, exposure duration) .

- Replicate studies under standardized immune challenges (e.g., LPS injections) to isolate this compound’s role in inflammation .

Q. What methodologies are recommended for developing PBTK models of this compound in human risk assessment?

Methodological Answer:

- Integrate species-specific ADME parameters (e.g., hepatic clearance rates in rabbits vs. humans) and validate models against in vivo pharmacokinetic data .

- Address model uncertainties (e.g., underestimation of liver concentrations) by refining partition coefficients or incorporating enantiomer-specific metabolism .

- Simulate realistic exposure scenarios (dietary/dermal) to predict internal dose metrics for risk characterization .

Q. How should researchers design studies assessing both this compound toxicity and ecological interactions (e.g., parasite co-exposure)?

Methodological Answer:

- Employ fully crossed factorial designs (e.g., 4 concentrations × 2 parasite treatments × 20 replicates) to isolate interaction effects .

- Monitor life-history traits (e.g., Daphnia reproduction, survival) and parasite transmission dynamics under chronic exposure .

- Use clone-specific assays to account for genetic variability in host-parasite systems .

Q. Methodological Frameworks

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating this compound research questions?

Methodological Answer:

- Apply FINER criteria : Ensure questions are Feasible (e.g., analytical capacity for this compound quantification), Novel (e.g., enantiomer-specific effects), and Relevant to regulatory gaps .

- Use PICO for clinical/ecological questions: Population (e.g., Daphnia magna), Intervention (this compound exposure), Comparison (controls), Outcome (reproductive endpoints) .

Q. How can researchers address data quality and reproducibility in this compound studies?

Methodological Answer:

- Adhere to FAIR principles : Document raw data (e.g., HPLC chromatograms) in repositories with standardized metadata .

- Pre-register protocols (e.g., on Open Science Framework) to reduce bias in experimental design and analysis .

Q. Data Presentation and Reporting

Q. What are best practices for reporting this compound concentrations and statistical results?

Methodological Answer:

- Follow ISO/IEC 17025 guidelines for analytical validation (e.g., recovery rates, detection limits) .

- Report numerical precision aligned with instrument resolution (e.g., ≤3 significant figures unless justified) .

- Use tables with footnotes to define abbreviations (e.g., LOQ, RSD) and ensure self-explanatory formatting .

Q. How should researchers handle extrapolation from this compound animal models to humans?

Methodological Answer:

Properties

IUPAC Name |

1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMNMQRDXWABCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032113 | |

| Record name | Tebuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Technical product: White to beige solid; [eChemPortal: ESIS] White powder; [MSDSonline] | |

| Record name | Tebuconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 36 mg/L at pH 5-9, 20 °C | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 1.7X10-6 Pa (1.3X10-8 mm Hg) at 20 °C | |

| Record name | Tebuconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

107534-96-3, 80443-41-0 | |

| Record name | Tebuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107534-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebuconazole (unspecified) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080443410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107534963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-[2-(4-chlorophenyl)ethyl]-α-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/401ATW8TRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105 °C | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.